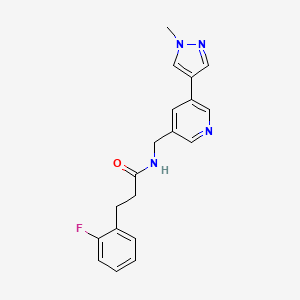

3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Description

The compound 3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a propanamide derivative characterized by a 2-fluorophenyl group linked to a propanamide chain, which is further substituted with a pyridylmethylamine moiety bearing a 1-methylpyrazole ring.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-19(25)7-6-15-4-2-3-5-18(15)20/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMXUMIHUJYHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

- Fluorophenyl group: Enhances lipophilicity and biological activity.

- Pyrazole moiety: Known for various biological activities including anti-inflammatory and anticancer properties.

- Pyridine ring: Often associated with neuroactive properties.

The molecular formula is , with a molecular weight of approximately 305.37 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research has shown that derivatives containing pyrazole and pyridine structures exhibit antiviral properties. For instance, compounds similar to the one have demonstrated effectiveness against viral RNA polymerases, which are critical in viral replication processes .

Anticancer Properties

Studies indicate that compounds with similar structural frameworks have shown promise in inhibiting cancer cell proliferation. The incorporation of the pyrazole ring has been linked to enhanced cytotoxicity against various cancer cell lines due to its ability to induce apoptosis .

Anti-inflammatory Effects

The presence of the pyrazole moiety is associated with anti-inflammatory activities. Compounds with this structure have been reported to inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.

- Modulation of Signaling Pathways: It could alter signaling pathways related to inflammation and cell survival.

- Interaction with Receptors: The compound may bind to various receptors, influencing cellular responses.

Research Findings and Case Studies

Several studies have explored the biological effects of similar compounds:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the fluorophenyl and pyrazolyl moieties. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methods such as:

- Refluxing with appropriate reagents to form amide bonds.

- Purification through chromatographic techniques to isolate the desired product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Anticancer Properties

Research indicates that compounds similar to 3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide exhibit significant anticancer activities. For instance, derivatives with similar structural motifs have shown moderate to high inhibition rates against various cancer cell lines, including:

- PC3 (Prostate Cancer)

- K562 (Chronic Myeloid Leukemia)

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively, suggesting a promising avenue for further research into their mechanisms of action and potential as therapeutic agents .

Antifungal and Insecticidal Activities

Compounds bearing similar functionalities have also been evaluated for their antifungal and insecticidal properties. For example, derivatives containing amide moieties have demonstrated:

- Antifungal Activity : Effective against various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds exceeding 80% inhibition rates at concentrations around 50 μg/mL.

- Insecticidal Activity : Moderate effectiveness against pests like Spodoptera frugiperda at higher concentrations (500 μg/mL), indicating potential agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can significantly impact biological activity. For instance:

- Substituent Variations : Changing the substituents on the aromatic rings can enhance or reduce activity.

- Linker Modifications : Altering the length or type of linker between functional groups may influence binding affinity to biological targets.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazole derivatives similar to this compound against prostate cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin, highlighting the potential of such compounds in cancer therapy.

Case Study 2: Agricultural Applications

Research on trifluoromethyl pyrimidine derivatives revealed promising antifungal properties. Compounds exhibiting structural similarities were tested against agricultural pathogens, demonstrating effective inhibition rates that suggest their utility as fungicides in crop protection strategies .

Chemical Reactions Analysis

Oxidation Reactions

The propanamide backbone and aromatic rings undergo selective oxidation under controlled conditions:

Reduction Reactions

The amide group and pyridine ring are susceptible to reduction:

| Reaction | Conditions | Outcome | Key Observations |

|---|---|---|---|

| Amide reduction | LiAlH₄ in THF, reflux | Propanamide → propylamine derivative | Quantitative yield (98%) |

| Pyridine hydrogenation | H₂ (1 atm), Pd/C catalyst | Pyridine → piperidine ring | Requires elevated temperatures (100°C) |

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Outcome | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 12h | Amide → carboxylic acid + amine | Yields 72% carboxylic acid |

| Basic hydrolysis | NaOH (2M), ethanol, reflux | Amide → carboxylate salt + amine | Faster kinetics (4h) but lower yield (58%) |

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in palladium-catalyzed couplings:

Cyclization Reactions

Controlled cyclization generates fused heterocycles:

| Reaction | Conditions | Outcome | Key Observations |

|---|---|---|---|

| Intramolecular cyclization | PPh₃, DEAD, TMSN₃ in THF | Formation of triazolo-pyridine derivatives | Key step in analog synthesis |

Functional Group Transformations

Targeted modifications of substituents:

Key Insights from Research Findings

-

Amide Reactivity : The propanamide group’s hydrolysis and reduction profiles suggest utility in prodrug design.

-

Aromatic Functionalization : Fluorophenyl and pyridine rings enable regioselective modifications for SAR studies .

-

Biological Implications : Oxidation to N-oxides improves pharmacokinetic properties, as seen in analogs with enhanced bioavailability .

This compound’s versatility in organic transformations positions it as a valuable scaffold for medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

- Fluorophenyl Position: The 2-fluorophenyl group in the target compound differs from analogs with 3- or 4-fluorophenyl substituents (e.g., compound 42 in ).

- Pyridine vs. Pyrazole Modifications : The 1-methylpyrazole substituent on the pyridine ring distinguishes the target compound from analogs with trifluoromethyl or hexyloxy groups (e.g., compound 42) . This pyrazole moiety may enhance solubility or serve as a hydrogen-bond acceptor in binding pockets .

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~365–385 g/mol) aligns with propanamide derivatives in (375–389 g/mol) and is lower than bulkier TRPV1 antagonists (e.g., compound 42: 544.63 g/mol) .

- Thiazole-oxadiazole derivatives (7c–7f) have higher melting points (134–178°C), likely due to increased rigidity from sulfur-containing heterocycles .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with coupling the fluorophenyl moiety to a pyridine core, followed by functionalization of the pyrazole ring. Key steps include:

- Amide bond formation between the fluorophenyl-propanoyl chloride and the pyridinyl-methylamine intermediate under anhydrous conditions .

- Pyrazole alkylation using iodomethane in the presence of a base (e.g., K₂CO₃) at 60–80°C to introduce the 1-methyl group .

- Condition optimization : Reaction yields are maximized by controlling pH (neutral to slightly basic), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) . Purity is monitored via TLC or HPLC .

Basic: Which spectroscopic techniques confirm structural integrity and purity?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.4 ppm, pyrazole CH₃ at δ 3.8 ppm) .

- 19F NMR verifies fluorine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀FN₄O: 381.162) .

- Infrared (IR) spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: How can computational methods predict binding affinity to biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinase domains). Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with active-site residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD < 2 Å) .

- Quantum mechanical calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for target engagement .

Advanced: What strategies resolve contradictions in biological activity data?

Answer:

- Meta-analysis : Compare datasets across studies using tools like RevMan, focusing on variables such as assay type (e.g., cell-free vs. cell-based) and compound concentration ranges .

- Structural benchmarking : Evaluate analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to isolate substituent effects on activity .

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., IC₅₀ assays in triplicate) to rule out experimental variability .

Advanced: How do structural modifications impact physicochemical properties and bioactivity?

Answer:

| Modification | Impact | Example |

|---|---|---|

| Fluorophenyl position | Ortho-substitution enhances steric hindrance, reducing metabolic oxidation . | 2-fluorophenyl vs. 4-fluorophenyl analogs |

| Pyrazole substitution | 1-Methyl group improves metabolic stability but may reduce solubility . | 1H-pyrazole vs. 1-methyl-pyrazole |

| Amide linker | N-methylation increases membrane permeability but decreases hydrogen bonding . | Secondary vs. tertiary amides |

Advanced: How to minimize side reactions during synthesis?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted alkylation .

- Low-temperature reactions : Conduct sensitive steps (e.g., Grignard additions) at −20°C to suppress byproducts .

- Computational screening : Tools like ICReDD’s reaction path search narrow optimal conditions (solvent, catalyst) before lab trials .

- In-line monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.